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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-amine

CAS No.: 51564-92-2

Cat. No.: B118308

Get Quote

Technical Guide: 6-Chloro-4-methylpyridin-2-
amine
CAS Registry Number: 51564-92-2 Synonyms: 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-

2-pyridinamine

Executive Summary
6-Chloro-4-methylpyridin-2-amine is a trisubstituted pyridine derivative serving as a critical

scaffold in medicinal chemistry. Characterized by a "push-pull" electronic structure—where the

electron-donating amino and methyl groups oppose the electron-withdrawing chlorine and ring

nitrogen—this molecule exhibits unique regioselectivity. It is a primary intermediate in the

synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and COX-2 inhibitors, offering three

distinct vectors for chemical diversification: the nucleophilic amine, the electrophilic chloro-

substituent, and the oxidizable methyl group.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9]
Core Identifiers

Property Specification

IUPAC Name 6-Chloro-4-methylpyridin-2-amine

SMILES CC1=CC(Cl)=NC(N)=C1

InChI Key NWQCZHMVYZDGQJ-UHFFFAOYSA-N

Molecular Formula C₆H₇ClN₂

Molecular Weight 142.59 g/mol

Physical Properties
Parameter Value Notes

Appearance
White to off-white crystalline

solid

Darkens upon oxidation/light

exposure.

Melting Point 130–133 °C (Typical)

Varies by polymorph/purity;

distinct from 3-amino isomer

(mp ~69°C).

pKa (Calculated) ~3.5 (Pyridine N)

Reduced basicity compared to

2-aminopyridine (pKa 6.86)

due to -I effect of Cl.

LogP ~1.5
Moderate lipophilicity suitable

for CNS drug intermediates.

Solubility DMSO, Methanol, DCM Sparingly soluble in water.

Structural Analysis & Electronic Properties
The reactivity of 6-chloro-4-methylpyridin-2-amine is dictated by the interplay of its

substituents.
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Position 2 (Amino Group): Acts as a strong

-donor (+M effect), increasing electron density at C3 and C5. However, the adjacent ring
nitrogen exerts a -I effect, making the exocyclic amine weakly nucleophilic unless
deprotonated.

Position 6 (Chlorine): Activates the ring toward Nucleophilic Aromatic Substitution (

) at the C6 position, particularly because the leaving group is ortho to the ring nitrogen.

Position 4 (Methyl): Weakly activating (+I). The protons are benzylic-like and susceptible to

radical halogenation or oxidation to a carboxylic acid.

Tautomerism
While the amino-pyridine form is dominant, the molecule can exist in a minor imino-

dihydropyridine tautomer, particularly in non-polar solvents or when bound to enzyme active

sites.

Synthesis & Manufacturing
The industrial synthesis typically employs a "top-down" approach starting from the symmetrical

precursor 2,6-dichloro-4-methylpyridine.

Primary Synthetic Route: Ammonolysis
This route exploits the symmetry of the starting material. Since both chlorines are equivalent,

monosubstitution with ammonia yields the desired product with high regioselectivity.

Protocol:

Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Aqueous Ammonia (28%, 5–10 eq),

Copper(I) oxide (Catalytic, optional for acceleration).

Conditions: Sealed autoclave or pressure vessel at 130–150°C for 12–24 hours.

Work-up: Cool to RT. The product often precipitates. Filter and wash with cold water.

Recrystallize from ethanol/water.
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Yield: Typically 75–85%.

Alternative Route: Chlorination of 2-Amino-4-picoline
Direct chlorination of 2-amino-4-methylpyridine using

-chlorosuccinimide (NCS) or

is less favored due to poor regioselectivity, often yielding a mixture of 3-chloro, 5-chloro, and
3,5-dichloro byproducts.
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(CAS 39621-00-6)
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Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of 6-chloro-4-
methylpyridin-2-amine.

Reactivity Profile & Functionalization
This scaffold is a "linchpin" in diversity-oriented synthesis (DOS).

C-Cl Bond Transformations (Position 6)
The chlorine atom is the most versatile handle, enabling C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using

or

yields 2-amino-6-arylpyridines.

Buchwald-Hartwig Amination: Coupling with secondary amines to generate 2,6-

diaminopyridines.
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Hydrogenolysis: Removal of Cl using

to generate 2-amino-4-methylpyridine (if the Cl was used as a blocking group).

Amino Group Transformations (Position 2)
Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides to form

amides/sulfonamides (common in drug design to modulate solubility).

Sandmeyer Reaction: Diazotization (

) followed by substitution (e.g., with CuCN) to install a nitrile group.

Cyclization: Condensation with

-haloketones forms imidazo[1,2-a]pyridines.

Methyl Group Transformations (Position 4)
Oxidation: Treatment with

or

yields the carboxylic acid or aldehyde, respectively, allowing further chain extension.
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Figure 2: Divergent synthetic pathways from the 6-chloro-4-methylpyridin-2-amine core.

Applications in Drug Discovery
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This specific isomer is a bioisostere for 2-aminopyridine and aniline moieties in kinase

inhibitors.

Case Study: Kinase Inhibition
The 2-aminopyridine motif functions as a hinge binder in ATP-competitive inhibitors.

H-Bonding: The ring nitrogen (acceptor) and the exocyclic amino group (donor) form a

bidentate H-bond network with the kinase hinge region (e.g., Met318 in c-Src).

Role of Chlorine: The C6-chlorine atom can fill a hydrophobic pocket (gatekeeper residue) or

induce a twist in the molecule to improve selectivity against homologous kinases.

Role of Methyl: The C4-methyl group breaks molecular symmetry and can restrict

conformation, reducing the entropic penalty of binding.

Relevant Scaffolds:

Dasatinib Analogues: Used in the synthesis of "Type I" and "Type II" kinase inhibitors where

the aminopyridine headgroup is coupled to a thiazole or pyrimidine core.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

H NMR (DMSO- , 400 MHz)
2.15–2.20 ppm (s, 3H): Methyl group at C4.

6.30–6.40 ppm (br s, 2H): Exocyclic

protons (exchangeable with

).

6.45 ppm (s, 1H): Proton at C3 (shielded by amino group).

6.60 ppm (s, 1H): Proton at C5.

Note: The singlets at C3 and C5 confirm the 2,4,6-substitution pattern.
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Mass Spectrometry (LC-MS)[11]
Ionization: ESI+

Parent Ion

: m/z 143.0 (for

) and 145.0 (for

).

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a monochlorinated

compound.

Safety & Handling
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Hazards: Harmful if swallowed. Causes serious eye irritation.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to

oxidation over long periods, turning yellow/brown.

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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